2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-methylphenyl)acetamide is a complex organic molecule featuring a pyrazole and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This step involves the cyclization of a hydrazine derivative with a diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic or basic conditions.
Thiazole Ring Formation: The pyrazole intermediate is then reacted with a thioamide or a similar sulfur-containing compound to form the thiazole ring.
Acetamide Formation: The final step involves the acylation of the thiazole-pyrazole intermediate with an acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-methylphenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or alcohols replace the acyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), primary amines (R-NH₂)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-methylphenyl)acetamide:
Medicinal Chemistry: Due to its complex structure, this compound may exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Industrial Applications: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action for 2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-methylphenyl)acetamide depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and thiazole rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-methylphenyl)acetamide: can be compared with other pyrazole-thiazole derivatives, such as:
Uniqueness
- The presence of the 4-methylphenyl groups in both the pyrazole and acetamide moieties distinguishes this compound from its analogs, potentially enhancing its biological activity and specificity.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C29H28N4O2S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[2-[3,5-bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C29H28N4O2S/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)33(32-24)29-31-28(35)26(36-29)17-27(34)30-23-14-8-20(3)9-15-23/h4-15,25-26H,16-17H2,1-3H3,(H,30,34) |
InChI Key |
ALQWDMBEPRYOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C3=NC(=O)C(S3)CC(=O)NC4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.